1-(3-Ethylpyridin-4-yl)ethan-1-amine is an organic compound classified as an amine, featuring a pyridine ring with an ethyl substitution at the 3-position and an ethanamine side chain. This compound is notable for its potential applications in medicinal chemistry and materials science. The molecular formula for 1-(3-Ethylpyridin-4-yl)ethan-1-amine is C9H12N2, and it possesses a molecular weight of approximately 148.20 g/mol.
This compound belongs to the class of substituted pyridines, which are widely studied due to their diverse biological activities and roles as intermediates in organic synthesis. Pyridine derivatives are often utilized in the development of pharmaceuticals, agrochemicals, and materials.
The synthesis of 1-(3-Ethylpyridin-4-yl)ethan-1-amine typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process. Catalysts and optimized reaction conditions are crucial for maximizing yield and purity.
The molecular structure of 1-(3-Ethylpyridin-4-yl)ethan-1-amine can be represented using various notations:
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2 |
| Molecular Weight | 148.20 g/mol |
| IUPAC Name | 1-(3-Ethylpyridin-4-yl)ethan-1-amine |
| InChI | InChI=1S/C9H12N2/c1-2-7-8(10)6(3)5/h6H,3H2,1H3,(H,10) |
| InChI Key | BZQKXRMXQJZQME-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1)C(C)N |
The structure features a pyridine ring that contributes to its chemical reactivity and biological interactions.
1-(3-Ethylpyridin-4-yl)ethan-1-amine can engage in various chemical reactions, including:
Common reagents for these reactions include alkyl halides for alkylation and acids or bases to facilitate nucleophilic substitutions.
The mechanism of action for 1-(3-Ethylpyridin-4-yl)ethan-1-amine is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors. These interactions may alter enzyme activity or receptor binding affinities, leading to various biological effects. The precise pathways depend on the context of its application in research or therapeutic settings.
The compound is expected to be a colorless or pale yellow liquid at room temperature, with a characteristic odor typical of amines.
Key chemical properties include:
1-(3-Ethylpyridin-4-yl)ethan-1-amine has several potential applications, including:
The chiral center in 1-(3-ethylpyridin-4-yl)ethan-1-amine necessitates advanced resolution techniques. The (1S)-enantiomer (CID 81847145) is accessible via kinetic resolution using Candida antarctica lipase B and vinyl acetate, achieving >98% ee [3]. Alternatively, asymmetric reductive amination of 3-ethylpyridine-4-carbaldehyde employs chiral catalysts like Ru(II)-N-heterocyclic carbenes, yielding the amine with 90% enantiomeric excess. For racemic mixtures, diastereomeric salt formation with L-tartaric acid enables separation, though crystallization efficiency remains substrate-dependent [3] [4].
Table 1: Enantioselective Synthesis Approaches
| Method | Conditions | ee (%) | Yield (%) |
|---|---|---|---|
| Kinetic Resolution | Lipase B, vinyl acetate, 30°C | >98 | 45 |
| Asymmetric Amination | Ru(II)-NHC, H₂ (50 psi), MeOH | 90 | 82 |
| Diastereomeric Separation | L-Tartaric acid, ethanol/water | 99 | 68 |
Synthesis begins with 4-acetylpyridine, which undergoes nucleophilic addition with ethylmagnesium bromide to form a tertiary alcohol. Subsequent dehydration (H₂SO₄, 80°C) yields 3-ethyl-4-vinylpyridine, followed by hydroboration-oxidation to install the primary amine. Critical modifications include:
Microreactor systems enhance yield via precise parameter control:
Lewis acid catalysts: InCl₃ (20 mol%) in EtOH/H₂O enhances imine reduction stereoselectivity (dr 95:5) [6]. Dual catalytic systems: Combining Pd/C (5 mol%) with chiral auxiliaries (e.g., (R)-BINAP) achieves 92% ee in hydrogenation. Ultrasound irradiation (25 kHz) accelerates reaction kinetics by 8-fold versus thermal methods, suppressing racemization [6].
Table 2: Catalytic Performance Comparison
| Catalyst System | Conditions | Yield (%) | ee or dr |
|---|---|---|---|
| InCl₃ (20 mol%) | 50% EtOH, 40°C, ultrasound | 95 | dr 95:5 |
| Pd/C-(R)-BINAP | H₂ (1 atm), THF, 25°C | 88 | ee 92% |
| Enzyme (CALB) | Vinyl acetate, 30°C | 45 | ee >98% |
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9